
2-Methyl-1-(methylsulfanylmethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(methylsulfanylmethyl)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylsulfanylmethyl)benzimidazole is not fully understood. However, it is believed to exert its biological activities through various pathways such as inhibition of inflammatory mediators, modulation of oxidative stress, induction of apoptosis, and inhibition of enzyme activity.
Biochemical and Physiological Effects:
2-Methyl-1-(methylsulfanylmethyl)benzimidazole has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. The compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, 2-Methyl-1-(methylsulfanylmethyl)benzimidazole has been found to induce apoptosis in cancer cells and inhibit the growth of microorganisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Methyl-1-(methylsulfanylmethyl)benzimidazole in lab experiments is its diverse biological activities. The compound has shown promising results in various preclinical studies, indicating its potential for therapeutic applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-Methyl-1-(methylsulfanylmethyl)benzimidazole. One of the areas of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to explore its clinical potential and safety profile. Additionally, the development of novel synthetic methods and derivatives of 2-Methyl-1-(methylsulfanylmethyl)benzimidazole could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-Methyl-1-(methylsulfanylmethyl)benzimidazole involves the reaction between o-phenylenediamine and 2-bromo-1-(methylsulfanyl)methane. The reaction takes place in the presence of a suitable catalyst and solvent. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Scientific Research Applications
2-Methyl-1-(methylsulfanylmethyl)benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, anticancer, anti-diabetic, and antimicrobial. The compound has shown promising results in preclinical studies, and further research is underway to explore its clinical potential.
properties
CAS RN |
123651-52-5 |
|---|---|
Product Name |
2-Methyl-1-(methylsulfanylmethyl)benzimidazole |
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-methyl-1-(methylsulfanylmethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-8-11-9-5-3-4-6-10(9)12(8)7-13-2/h3-6H,7H2,1-2H3 |
InChI Key |
HIAJLTYZTNUSHM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CSC |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CSC |
synonyms |
1H-Benzimidazole,2-methyl-1-[(methylthio)methyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



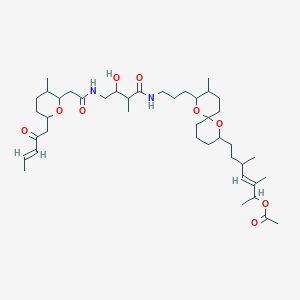
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
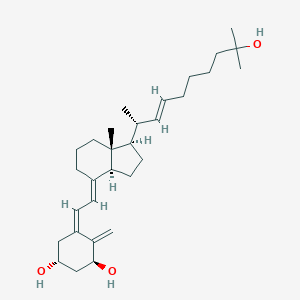
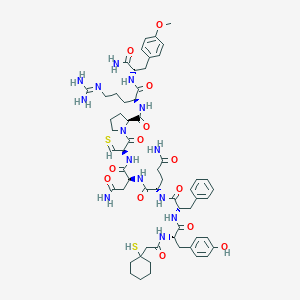
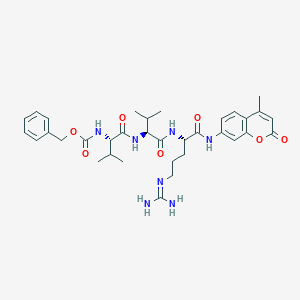

![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
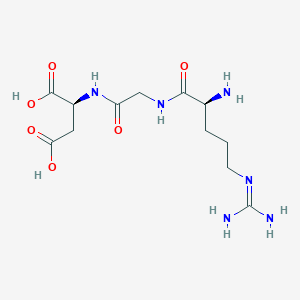
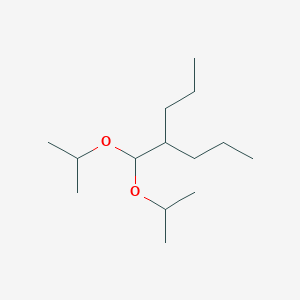

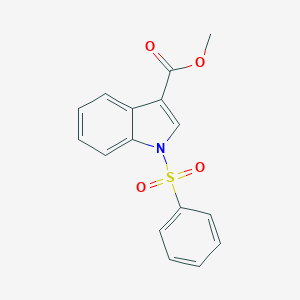
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)